Product packaging for 4,6-Dibromothieno[2,3-b]pyridine(Cat. No.:)

4,6-Dibromothieno[2,3-b]pyridine

Cat. No.: B11789859
M. Wt: 292.98 g/mol
InChI Key: GDRXYBUQDLJULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Thieno[2,3-b]pyridine (B153569) in Heterocyclic Chemistry

The thieno[2,3-b]pyridine scaffold, a fusion of a thiophene (B33073) and a pyridine (B92270) ring, is a prominent heterocyclic system that has garnered substantial attention in medicinal and materials chemistry. nih.gov Its derivatives are known to exhibit a wide array of pharmacological activities. nih.gov These include potential applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govmdpi.comresearchgate.net

The therapeutic potential of thieno[2,3-b]pyridines is often attributed to their ability to interact with various biological targets, such as enzymes and receptors. researchgate.netnih.gov For instance, certain derivatives have been investigated as inhibitors of phosphoinositide specific phospholipase C (pi-PLC) and as modulators of DNA repair pathways, which are crucial in cancer therapy. researchgate.netnih.gov The structural rigidity and specific electronic properties of the thieno[2,3-b]pyridine core make it an attractive pharmacophore for designing targeted therapeutic agents. researchgate.netnih.gov Recent research has highlighted the efficacy of thieno[2,3-b]pyridine compounds in inhibiting the growth and motility of prostate cancer cells, suggesting their potential as therapeutics for castrate-resistant prostate cancer. google.com

Isomeric Thienopyridines and their Structural Classification

Thienopyridines are a class of bicyclic heterocyclic compounds characterized by a thiophene ring fused to a pyridine ring. nih.gov The relative orientation of the sulfur atom in the thiophene ring and the nitrogen atom in the pyridine ring gives rise to several structural isomers. The two most common isomers are thieno[2,3-b]pyridine and thieno[3,2-b]pyridine (B153574).

The structural classification is based on the position of fusion between the two rings. In thieno[2,3-b]pyridine, the thiophene ring is fused at the 'b' face (the 2,3-positions) of the pyridine ring. In contrast, the thieno[3,2-b]pyridine isomer has the thiophene ring fused at the 'b' face of the thiophene ring (the 3,2-positions). Other, less common, isomers such as thieno[2,3-c]pyridine (B153571) and thieno[3,4-b]pyridine also exist. The specific arrangement of the heteroatoms in each isomer influences its electronic distribution, chemical reactivity, and ultimately, its biological activity.

Table 1: Isomeric Forms of Thienopyridine

Isomer NameDescription
Thieno[2,3-b]pyridineThiophene ring fused at the 2,3-positions of the pyridine ring.
Thieno[3,2-b]pyridineThiophene ring fused at the 3,2-positions of the pyridine ring.
Thieno[2,3-c]pyridineThiophene ring fused at the 2,3-positions of the pyridine ring, adjacent to the nitrogen.
Thieno[3,2-c]pyridineThiophene ring fused at the 3,2-positions of the pyridine ring, adjacent to the nitrogen.
Thieno[3,4-b]pyridineThiophene ring fused at the 3,4-positions of the pyridine ring.
Thieno[3,4-c]pyridineThiophene ring fused at the 3,4-positions of the pyridine ring, adjacent to the nitrogen.

Role of Halogenated Thienopyridines as Synthetic Building Blocks

Halogenated organic compounds, in general, are invaluable synthetic intermediates due to the reactivity of the carbon-halogen bond. Halogenated thienopyridines are no exception and serve as versatile building blocks in organic synthesis. The introduction of halogen atoms, such as bromine, onto the thienopyridine scaffold provides reactive handles for a variety of cross-coupling reactions.

These reactions, including the Suzuki, Heck, and Sonogashira couplings, allow for the introduction of a wide range of substituents, such as aryl, alkyl, and alkynyl groups. This synthetic flexibility is crucial for the construction of complex molecules and for the systematic exploration of structure-activity relationships in drug discovery programs. For instance, the regioselective bromination of thieno[2,3-b]pyridine has been described to yield 4-bromothieno[2,3-b]pyridine, a key intermediate for the synthesis of 4-aryl and 4-amino substituted derivatives. The ability to selectively functionalize the thienopyridine core through its halogenated derivatives is a powerful tool for chemists to fine-tune the properties of the final compounds.

Overview of Research Directions for Dibrominated Thieno[2,3-b]pyridine Compounds

While specific research focusing exclusively on 4,6-Dibromothieno[2,3-b]pyridine is not extensively documented in publicly available literature, the established chemistry of halogenated thienopyridines allows for an informed perspective on its potential research directions. The presence of two bromine atoms at distinct positions on the bicyclic system suggests several avenues for investigation.

The differential reactivity of the bromine atoms at the 4- and 6-positions could be exploited for sequential and site-selective functionalization. This would enable the synthesis of a diverse library of disubstituted thieno[2,3-b]pyridine derivatives with precise control over the substitution pattern. Such compounds would be valuable for probing the structural requirements of biological targets and for developing new materials with tailored electronic properties.

Furthermore, dibrominated thienopyridines could serve as monomers for the synthesis of novel conjugated polymers. The polymerization of such monomers through cross-coupling reactions could lead to materials with interesting photophysical and electronic properties, potentially finding applications in organic electronics, such as in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The exploration of the coordination chemistry of this compound with transition metals could also lead to the development of new catalysts or functional metal-organic frameworks (MOFs).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Br2NS B11789859 4,6-Dibromothieno[2,3-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Br2NS

Molecular Weight

292.98 g/mol

IUPAC Name

4,6-dibromothieno[2,3-b]pyridine

InChI

InChI=1S/C7H3Br2NS/c8-5-3-6(9)10-7-4(5)1-2-11-7/h1-3H

InChI Key

GDRXYBUQDLJULF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CC(=N2)Br)Br

Origin of Product

United States

Chemical Reactivity and Advanced Functionalization of 4,6 Dibromothieno 2,3 B Pyridine

Selective Cross-Coupling Reactions at Bromine Positions

The two bromine atoms at the C4 and C6 positions of the thieno[2,3-b]pyridine (B153569) core exhibit different reactivities, which can be exploited for selective functionalization through palladium-catalyzed cross-coupling reactions. This regioselectivity is a key feature in the strategic construction of polysubstituted thieno[2,3-b]pyridine derivatives.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of 4,6-dibromothieno[2,3-b]pyridine, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the bromine-substituted positions. The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity. For instance, the use of Pd(PPh₃)₄ as a catalyst with a suitable base like K₃PO₄ in a solvent such as 1,4-dioxane (B91453) has been shown to be effective for the arylation of similar halogenated heterocyclic systems. mdpi.com The reactivity of the two bromine atoms can be influenced by the electronic properties of the boronic acid coupling partner. mdpi.com

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various brominated pyridine (B92270) and thiophene (B33073) derivatives, highlighting the broad applicability of this methodology. nih.govresearchgate.net The reaction conditions can be optimized to favor either mono- or di-substitution, providing a pathway to a wide array of functionalized products. mdpi.comnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Halogenated Heterocycles

SubstrateCoupling PartnerCatalystBaseSolventProductYield (%)
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidinesGood
3-bromo pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃Dioxane3-(p-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-oneModerate
2,5-dibromo-3-methylthiopheneVarious arylboronic acidsPd(PPh₃)₄Na₂CO₃Toluene/Water2-aryl-5-bromo-3-methylthiopheneLow to Moderate

Data compiled from various sources. mdpi.comresearchgate.netnih.gov

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods, such as the Stille coupling, offer alternative routes for the functionalization of this compound. The Stille reaction utilizes organotin reagents and can be advantageous in cases where boronic acids are unstable or difficult to prepare.

Palladium catalysis, in a broader sense, encompasses a wide range of transformations that can be applied to this scaffold. beilstein-journals.org These include, but are not limited to, Sonogashira coupling for the introduction of alkyne moieties, Heck coupling for vinylation, and Buchwald-Hartwig amination for the formation of C-N bonds. nih.gov The choice of the specific palladium catalyst and ligands is critical in determining the outcome and efficiency of these reactions. mdpi.commdpi.com For example, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the catalytic activity for cross-coupling reactions involving heteroaryl chlorides. nih.gov

A key advantage of the this compound system is the ability to perform sequential cross-coupling reactions in a regiocontrolled manner. rsc.orgresearchgate.net This is often possible due to the inherent difference in reactivity between the C4 and C6 bromine atoms. Typically, one position is more susceptible to oxidative addition to the palladium(0) catalyst than the other, allowing for the selective functionalization of one site while leaving the other intact for a subsequent transformation.

This stepwise approach enables the synthesis of unsymmetrically disubstituted thieno[2,3-b]pyridines, which would be challenging to obtain through other methods. researchgate.net The order of reactivity can sometimes be modulated by the choice of reaction conditions, including the catalyst, ligands, and temperature, providing a fine level of control over the synthetic outcome. researchgate.net

Nucleophilic Aromatic Substitution on the Pyridine Moiety

The pyridine ring in the thieno[2,3-b]pyridine system is electron-deficient due to the electronegativity of the nitrogen atom. youtube.com This electronic characteristic makes the pyridine moiety susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly at the positions ortho and para to the nitrogen atom (C4 and C6). youtube.comyoutube.com

While the bromine atoms are generally displaced via catalytic cross-coupling, strong nucleophiles can directly substitute them. This reactivity is enhanced in the thieno[2,3-b]pyridine system compared to benzene (B151609) derivatives. youtube.com The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a Meisenheimer-like intermediate, followed by the departure of the bromide leaving group. youtube.com This pathway allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a range of 4- and/or 6-substituted thieno[2,3-b]pyridine derivatives. nih.govmdpi.com

Electrophilic Aromatic Substitution on the Thiophene Moiety

In contrast to the electron-deficient pyridine ring, the thiophene ring is electron-rich and thus more susceptible to electrophilic aromatic substitution (SEAᵣ). wikipedia.org However, direct electrophilic substitution on the thieno[2,3-b]pyridine core can be complex due to the competing reactivity of the two rings and the directing effects of the existing substituents. researchgate.net

Generally, electrophilic attack on thiophene occurs preferentially at the α-position (C2). researchgate.net In the case of thieno[2,3-b]pyridine, the presence of the fused pyridine ring and the bromine atoms will influence the regioselectivity of any electrophilic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation would likely require careful optimization of reaction conditions to achieve selective substitution on the thiophene ring without undesired side reactions on the pyridine moiety. wikipedia.orgyoutube.comlibretexts.org The deactivating effect of the bromine atoms and the pyridine nitrogen on the thiophene ring may necessitate the use of harsher reaction conditions. wikipedia.org

Functional Group Interconversions and Derivatization

The bromine atoms on the this compound scaffold serve as versatile handles for a wide range of functional group interconversions. vanderbilt.edu Beyond cross-coupling and nucleophilic substitution, these halogens can be transformed into other functional groups through various synthetic methodologies.

For example, the bromine atoms can be converted to organolithium or Grignard reagents via metal-halogen exchange. These organometallic intermediates can then be reacted with a variety of electrophiles to introduce a plethora of functional groups, including aldehydes, ketones, carboxylic acids, and alcohols.

Furthermore, the products obtained from the initial functionalization reactions can be further derivatized. For instance, amino groups introduced via Buchwald-Hartwig amination or nucleophilic substitution can be acylated, alkylated, or converted to other nitrogen-containing functionalities. nih.gov Nitrile groups, which can be introduced through various methods, can be hydrolyzed to carboxylic acids or reduced to amines. vanderbilt.edu This multi-step derivatization approach allows for the construction of highly complex and diverse libraries of thieno[2,3-b]pyridine-based compounds. nih.gov

Transformations of Nitrogen-Containing Substituents (e.g., amino groups)

The amino group on the thieno[2,3-b]pyridine ring system is a versatile handle for further molecular elaboration, enabling the construction of more complex fused heterocyclic systems. The reactivity of ortho-aminonitrile functionalities is particularly useful in this regard.

One key transformation involves the reaction of 3-aminothieno[2,3-b]pyridine derivatives with various reagents to form fused pyrimidine (B1678525) rings. For instance, reacting 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile with formic acid or formamide (B127407) leads to the synthesis of fused pyrimidinones (B12756618) and pyrimidinylamines, respectively. mdpi.com The amino group acts as a nucleophile, participating in cyclization reactions that expand the heterocyclic framework. mdpi.comresearchgate.net

Detailed research findings show that when 3-amino-6-(substituted)thieno[2,3-b]pyridine-2-carbonitrile is treated with formamide, it yields the corresponding 7-(substituted)pyrimidino[4',5':4,5]thieno[2,3-b]pyridin-4-ylamine. mdpi.com Similarly, reaction with formic acid produces the 7-(substituted)-3-hydropyrimidino[4',5':4,5]thieno[2,3-b]pyridin-4-one. mdpi.com Another variation involves reacting the aminonitrile with triethyl orthoformate to produce an intermediate formimidoate, which can then be cyclized with ammonia (B1221849) or formamide. mdpi.com

These transformations are summarized in the table below:

Starting MaterialReagentProductReference
3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrileFormic Acid7-(5-bromobenzofuran-2-yl)-3-hydropyrimidino[4',5':4,5]thieno[2,3-b]pyridin-4-one mdpi.com
3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrileFormamide7-(5-bromobenzofuran-2-yl)pyrimidino[4',5':4,5]thieno[2,3-b]pyridin-4-amine mdpi.com
3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrileTriethyl orthoformate, then Ammonia/Formamide7-(5-bromobenzofuran-2-yl)pyrimidino[4',5':4,5]thieno[2,3-b]pyridin-4-amine mdpi.com

Hydrolysis of Nitrile to Carboxylic Acid Functions

The conversion of a nitrile (cyano) group to a carboxylic acid is a fundamental transformation in organic synthesis, often employed to produce key intermediates for pharmaceuticals and other fine chemicals. researchgate.netgoogle.comgoogleapis.comgoogle.com This hydrolysis can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.compressbooks.pub

In the context of thieno[2,3-b]pyridines, a nitrile substituent can be hydrolyzed to the corresponding carboxylic acid. The general mechanism for this reaction involves the nucleophilic attack of water (under acidic catalysis) or a hydroxide (B78521) ion (under basic catalysis) on the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com This process initially forms an amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid. chemistrysteps.compressbooks.pub

Acid-Catalyzed Hydrolysis Mechanism:

Protonation: The nitrile nitrogen is protonated by an acid, increasing the electrophilicity of the carbon atom. libretexts.orgpressbooks.pub

Nucleophilic Attack: A water molecule attacks the nitrile carbon. libretexts.orgpressbooks.pub

Proton Transfer: A proton is transferred from the oxygen to the nitrogen, leading to a protonated amide after tautomerization (of the imidic acid intermediate). chemistrysteps.com

Amide Hydrolysis: The resulting amide is then hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium (B1175870) ion. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis Mechanism:

Nucleophilic Attack: A hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com

Protonation: The resulting anion is protonated by water to form an imidic acid. chemistrysteps.com

Tautomerization: The imidic acid tautomerizes to an amide. chemistrysteps.com

Amide Hydrolysis: The amide undergoes further base-catalyzed hydrolysis to form a carboxylate salt, which is then protonated in a final workup step to give the carboxylic acid. libretexts.org

While specific examples detailing the hydrolysis of a nitrile on a this compound core are not prevalent in the provided literature, the conversion of cyanopyridines to pyridine carboxylic acids is a well-established process, indicating the applicability of this reaction to the thieno[2,3-b]pyridine system. google.comacs.org

Oxidative Transformations and Dimerization Pathways

Oxidation reactions provide an effective route for the functionalization of the thieno[2,3-b]pyridine core, leading to products such as N-oxides, S-oxides, and sulfones. acs.org A particularly noteworthy transformation is the oxidative dimerization observed in certain 3-aminothieno[2,3-b]pyridine derivatives.

Research has demonstrated an unusual, non-catalyzed, and highly regio- and stereoselective oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides when treated with sodium hypochlorite (B82951) (commercial bleach). nih.govacs.orgnih.gov This reaction proceeds via a cleavage of N-H and C(2)=C(3) bonds and the formation of three new sigma bonds, leading to complex polyheterocyclic structures. acs.org The specific products formed are dependent on the solvent system used. nih.govfigshare.com

For example, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with aqueous NaOCl in dioxane yields pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones. nih.govacs.org The yields for this transformation are moderate. Improved yields can be achieved under phase transfer catalysis (PTC) conditions using a CH₂Cl₂–water system. acs.org

Two potential mechanistic pathways have been proposed for this dimerization, both initiated by the reaction of the thienopyridine with HOCl or Cl⁺ generated from the bleach solution. acs.org The reaction is highly stereoselective, producing only one of eight possible enantiomeric pairs. acs.org

Oxidative Dimerization of 3-Aminothieno[2,3-b]pyridine-2-carboxamides acs.org
MethodConditionsYield
Method A10-fold excess of aq. NaOCl in aqueous dioxane37–55%
Method BPhase Transfer Catalyst (PTC) in CH₂Cl₂–water system43–64%

Cycloaddition Reactions of Thienopyridine Derivatives

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems with high efficiency and stereocontrol. sci-rad.comyoutube.com Thienopyridine derivatives can participate in various cycloaddition reactions, serving as either the diene or dienophile component, to create novel fused-ring structures. researchcommons.org

One documented example is the cycloaddition of a styrylthienopyridine derivative with dienophiles to afford the corresponding cycloadducts. researchcommons.org The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is particularly useful for synthesizing thiopyran-fused systems. nih.gov Thienopyridine derivatives containing an exocyclic double bond can act as heterodienes in these reactions.

Furthermore, thieno[2,3-c]pyran-3-ones, which are stable derivatives of 2,3-dimethylenethiophene, undergo Diels-Alder reactions with alkynes. rsc.org This reaction proceeds with the loss of carbon dioxide to generate substituted benzothiophenes. rsc.org While not directly involving a thienopyridine, this illustrates the reactivity of the thiophene portion of the fused system in cycloadditions.

Inverse electron-demand Diels-Alder reactions are also employed in the synthesis of thienopyridines, for example, through the reaction of 1,2,4-triazines with various dienophiles. acs.orgacs.org Additionally, 1,3-dipolar cycloaddition reactions have been used to create further annulated systems starting from thienopyridine precursors. acs.org These reactions highlight the versatility of the thieno[2,3-b]pyridine scaffold in constructing diverse and complex molecules.

Advanced Spectroscopic and Structural Characterization of 4,6 Dibromothieno 2,3 B Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of 4,6-dibromothieno[2,3-b]pyridine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for complete structural assignment.

The ¹H NMR spectrum of a this compound derivative reveals the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the signals provide information about the connectivity of atoms. For instance, in related thieno[2,3-b]pyridine (B153569) structures, protons on the pyridine (B92270) and thiophene (B33073) rings typically appear in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. In derivatives of this compound, the carbon atoms bonded to bromine would be expected to show shifts influenced by the halogen's electronegativity.

Table 1: Representative NMR Data for a Thieno[2,3-b]pyridine Derivative

Technique Description Typical Chemical Shift Range (ppm)
¹H NMR Provides information on the proton environment. Aromatic protons: 7.0 - 9.0; Alkyl protons: 0.5 - 4.5

To resolve complex structures and unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) experiments identify proton-proton couplings, helping to establish the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular framework, especially for quaternary carbons.

TOCSY (Total Correlation Spectroscopy) reveals entire spin systems, identifying all protons within a coupled network.

The use of these 2D NMR techniques has been demonstrated for the complete assignment of ¹H and ¹³C chemical shifts for complex heterocyclic compounds, such as substituted fluorenylspirohydantoins. bas.bg This highlights the importance of these methods in the structural elucidation of new molecules. bas.bg

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. This technique provides m/z (mass-to-charge ratio) values with high accuracy, typically to four or more decimal places. By comparing the experimentally measured mass to the calculated mass for a proposed molecular formula, the composition of a newly synthesized this compound derivative can be confirmed.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information. The way a molecule breaks apart upon ionization can reveal the nature of its constituent parts and how they are connected. For example, the loss of bromine atoms or cleavage of substituent groups would produce characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. For derivatives of this compound, IR spectroscopy can confirm the presence of the aromatic rings and any functional groups attached to the core structure.

Table 2: Typical IR Absorption Frequencies for Thieno[2,3-b]pyridine Derivatives

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
C-H (aromatic) Stretching 3000 - 3100
C=C, C=N (aromatic) Stretching 1400 - 1600
C-Br Stretching 500 - 600
C=O (if present) Stretching 1650 - 1800

The synthesis of various thieno[2,3-b]pyridine derivatives has been confirmed through IR spectroscopy, which is used to verify the structural formulas of the newly synthesized compounds. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal of a this compound derivative, a three-dimensional model of the molecule can be generated. This technique yields precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

Furthermore, X-ray crystallography reveals how molecules are arranged in the solid state, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. For example, the crystal structure of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (B390413) showed that the thieno[2,3-b]pyridine ring system is nearly planar. nih.gov In its crystal packing, molecules are linked into layers by intermolecular N—H···N hydrogen bonds and by π···π stacking interactions. nih.gov Similarly, the crystal structure of 3-methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester has been confirmed by X-ray crystallography. researchgate.net The synthesis and characterization of other novel heterocyclic compounds have also relied on single-crystal X-ray diffraction to determine their structure. soton.ac.uk

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized this compound derivative. The synthesis and characterization of new condensed pyridothienopyrimidines have been supported by elemental analyses to confirm their structural formulas. researchgate.net

Computational Chemistry and Mechanistic Investigations of 4,6 Dibromothieno 2,3 B Pyridine Reactions

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties of molecules, providing valuable insights into their reactivity and behavior. In the context of 4,6-dibromothieno[2,3-b]pyridine, DFT studies offer a molecular-level understanding of its electronic structure, which is fundamental to its chemical properties and potential applications.

HOMO-LUMO Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. schrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity.

DFT calculations are frequently employed to determine the HOMO-LUMO energy gaps of molecules. For instance, calculations on related N-heterocyclic compounds like pyridine (B92270) and its derivatives have shown how the introduction of heteroatoms and substituents can influence these energy levels. researchgate.netresearchgate.net In a study on 3,5-dibromo-2,6-dimethoxy pyridine, the HOMO-LUMO energy gap was calculated using the B3LYP/6-311++G(d,p) basis set to understand its electronic properties and reactivity. epa.gov Similarly, for thieno[2,3-b]pyridine (B153569) derivatives, understanding the HOMO-LUMO gap can provide insights into their potential as functional materials. nih.gov

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. A higher HOMO energy indicates a better electron donor, and a lower LUMO energy suggests a better electron acceptor. The precise values of the HOMO and LUMO energies, and consequently the energy gap for this compound, would require specific DFT calculations on this exact molecule. However, based on general principles and studies of similar compounds, it is expected that the bromine atoms and the fused ring system will significantly influence these frontier orbitals.

Table 1: Representative HOMO-LUMO Energy Gaps of Related Heterocyclic Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Pyridine-6.67-0.496.18
Thiophene (B33073)-6.12-0.155.97
3,5-dibromo-2,6-dimethoxy pyridineData not availableData not availableData not available
This compoundData not availableData not availableData not available
Note: The values for pyridine and thiophene are representative and can vary with the computational method. Data for the dibromo-substituted compounds require specific calculations.

Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. epa.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack.

Molecular Modeling and Docking Studies for Non-Covalent Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly useful for understanding non-covalent interactions, which play a crucial role in various chemical and biological processes. nih.govmdpi.com

In the context of this compound, molecular docking studies could be employed to investigate its potential as a ligand for biological targets, such as enzymes or receptors. nih.govnih.gov For example, thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of various kinases, and docking studies have been used to understand their binding modes. nih.gov

These studies typically involve creating a 3D model of the this compound molecule and "docking" it into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. The results can reveal key non-covalent interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com The bromine atoms on the thieno[2,3-b]pyridine core could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Molecular dynamics (MD) simulations can further complement docking studies by providing a dynamic picture of the ligand-protein complex over time, allowing for the assessment of the stability of the binding mode and the flexibility of the ligand and protein. nih.gov

Mechanistic Elucidation of Synthetic Pathways and Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energy profiles. This understanding can aid in optimizing reaction conditions and designing new synthetic routes.

Reaction Mechanism Proposals for Thienopyridine Formation

The synthesis of the thieno[2,3-b]pyridine scaffold can be achieved through various synthetic strategies. researchgate.netresearchcommons.org One common approach involves the construction of the pyridine ring onto a pre-existing thiophene ring, or vice versa. Computational studies can help to elucidate the mechanisms of these ring-forming reactions.

For instance, the Gewald reaction, a well-known method for synthesizing 2-aminothiophenes, is a key step in the synthesis of many thieno[2,3-b]pyridine derivatives. nih.gov DFT calculations could be used to model the reaction mechanism, identifying the key intermediates and transition states involved in the condensation and cyclization steps.

Another approach involves the regioselective functionalization of the thieno[2,3-b]pyridine core. For example, the bromination of thieno[2,3-b]pyridine has been shown to proceed with high regioselectivity. nih.gov Computational studies could be used to rationalize this selectivity by examining the stability of the possible intermediates and the activation energies of the different reaction pathways. The mechanism of such a reaction likely involves the formation of a σ-complex (Wheland intermediate), and the relative stability of the different possible isomers of this intermediate would determine the regiochemical outcome of the reaction.

Furthermore, computational methods can be used to investigate the mechanisms of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which are often used to further functionalize the this compound core. These studies can provide insights into the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.

Studies on Regioselectivity and Stereoselectivity in Functionalization

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and explaining the regioselectivity of chemical reactions. For heteroaromatic systems like thieno[2,3-b]pyridine, the distribution of electron density, the stability of reaction intermediates, and the transition state energies are key determinants of where a substitution will occur.

In the case of the thieno[2,3-b]pyridine ring system, the pyridine nitrogen exerts a significant electron-withdrawing effect, deactivating the pyridine ring towards electrophilic substitution and activating it towards nucleophilic attack. The positions ortho and para to the nitrogen (positions 2, 4, and 6) are the most electron-deficient and thus the most likely sites for nucleophilic substitution. Conversely, the thiophene ring is generally more electron-rich and susceptible to electrophilic attack.

For this compound, the two bromine atoms serve as leaving groups, making the C4 and C6 positions primary sites for nucleophilic substitution reactions. Computational studies on related 2,6-dichloropyridines have shown that the regioselectivity of nucleophilic aromatic substitution can be influenced by the nature of other substituents on the pyridine ring. researchgate.net For instance, the steric hindrance and electronic effects of a substituent at the 3-position can direct an incoming nucleophile to either the C2 or C6 position. researchgate.net In the absence of a substituent at C3 or C5 in this compound, the relative reactivity of the C4 and C6 positions would be a key question for computational investigation. DFT calculations could model the transition states for nucleophilic attack at each position to determine the kinetic and thermodynamic favorability.

The aryne distortion model, which has been applied to explain regioselectivity in reactions of 3,4-pyridynes, suggests that substituents can induce a distortion in the triple bond, leading to preferential attack at one of the aryne carbons. nih.gov While not directly an aryne, similar principles of substituent-induced electronic and geometric asymmetry could influence the regioselectivity of reactions on this compound.

Stereoselectivity becomes a factor when the functionalization introduces a chiral center. While no specific studies on stereoselective reactions of this compound were found, computational studies on other systems demonstrate that the stereochemical outcome can be predicted by modeling the energies of different transition states leading to various stereoisomers. mdpi.com

Table 1: Factors Influencing Regioselectivity in the Functionalization of this compound

FactorDescriptionPredicted Influence on this compound
Electronic Effects The electron-withdrawing nature of the pyridine nitrogen and the two bromine atoms creates electron-deficient centers at C4 and C6, making them susceptible to nucleophilic attack.Nucleophilic substitutions are highly favored at the C4 and C6 positions.
Steric Hindrance The steric bulk of the incoming nucleophile and any directing groups can influence which of the two bromine-substituted carbons is more accessible.A bulky nucleophile might show a preference for the less sterically hindered position, although C4 and C6 are relatively open.
Intermediate Stability The relative stability of the Meisenheimer complexes formed upon nucleophilic attack at C4 versus C6 will affect the reaction pathway. Computational models can calculate these stabilities.The more stable intermediate will correspond to the major regioisomer.
Transition State Energy The activation energy required to reach the transition state for substitution at each position is a key kinetic determinant. DFT calculations can model these transition state energies.The reaction pathway with the lower activation energy will be kinetically favored, leading to the predominant product.

Solvation Free Energy Calculations

The solvation free energy (ΔGsolv) is a fundamental thermodynamic property that describes the free energy change associated with transferring a molecule from the gas phase to a solvent. It is crucial for understanding a compound's solubility and how it interacts with its environment in solution, which in turn affects reaction rates and equilibria.

Calculating the solvation free energy of a molecule like this compound can be achieved through several computational methods, with alchemical free energy calculations and methods based on inhomogeneous solvation theory being prominent. nih.gov These calculations typically involve molecular dynamics or Monte Carlo simulations.

Alchemical methods compute the free energy difference by simulating a non-physical pathway that "transforms" the solute into solvent or vacuum. nih.gov Thermodynamic integration is one such alchemical approach. nih.gov These methods require a well-parameterized force field for the solute molecule to accurately describe its interactions with the solvent molecules.

Table 2: Components of Solvation Free Energy Calculation for this compound

ComponentDescriptionRelevance to this compound
Electrostatic Contribution The energy change arising from the interaction of the solute's charge distribution with the solvent's dielectric environment.The polar C-Br bonds and the pyridine nitrogen will lead to significant electrostatic interactions with polar solvents.
Van der Waals Contribution The energy change from dispersion and repulsion interactions between the solute and solvent molecules.This term accounts for the energy cost of creating a cavity in the solvent to accommodate the solute.
Cavity Formation Energy The energy required to create a space for the solute within the solvent. This is related to the size and shape of the solute molecule.The planar, bicyclic structure of the molecule will determine the size of the cavity.
Hydrogen Bonding The energy of hydrogen bonds formed between the solute and solvent (if applicable).While the main scaffold does not have hydrogen bond donors, the pyridine nitrogen can act as a hydrogen bond acceptor.

Applications of 4,6 Dibromothieno 2,3 B Pyridine in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block for Complex Molecules

The presence of two bromine atoms at the 4- and 6-positions of the thieno[2,3-b]pyridine (B153569) core makes 4,6-dibromothieno[2,3-b]pyridine an ideal precursor for the synthesis of a diverse array of more complex molecules. These bromine atoms can be selectively functionalized through various cross-coupling reactions, enabling the introduction of different substituents and the construction of intricate molecular architectures.

Synthesis of Polysubstituted Thienopyridine Derivatives

The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry and materials science. mdpi.com The dibromo derivative serves as a crucial starting material for accessing polysubstituted thienopyridine derivatives. researchgate.net Synthetic strategies often involve the sequential or one-pot replacement of the bromine atoms with a variety of functional groups.

For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are commonly employed to introduce aryl, heteroaryl, and alkynyl groups at the 4- and 6-positions. This allows for the systematic modification of the electronic and steric properties of the thieno[2,3-b]pyridine core, leading to the generation of libraries of compounds with diverse functionalities. researchgate.net These derivatives have been explored for various applications, including as potential therapeutic agents. nih.govnih.govnih.gov

Sequential Functionalization for Diverse Chemical Libraries

The differential reactivity of the two bromine atoms in this compound can be exploited to achieve sequential functionalization. This step-wise approach allows for the controlled and predictable synthesis of unsymmetrically substituted thienopyridines, which is essential for building diverse chemical libraries for high-throughput screening in drug discovery and materials development.

By carefully selecting reaction conditions and catalysts, chemists can selectively replace one bromine atom while leaving the other intact for subsequent modification. This regioselective functionalization is a powerful tool for creating a vast number of unique molecular structures from a single, readily available starting material. This approach has been instrumental in the development of novel compounds with potential biological activities. nih.gov

Integration into Conjugated Polymers and Oligomers for Organic Electronics

The electron-deficient nature of the pyridine (B92270) ring combined with the electron-rich thiophene (B33073) ring gives the thieno[2,3-b]pyridine unit interesting electronic properties. This makes it an attractive building block for the construction of conjugated polymers and oligomers for applications in organic electronics. mdpi.com

Development of Organic Semiconductors (e.g., Organic Thin-Film Transistors, Photovoltaic Devices)

Derivatives of thieno[2,3-b]pyridine have been incorporated into the backbones of conjugated polymers to create materials for organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) devices. mdpi.comresearchgate.net The electronic properties of the resulting polymers can be fine-tuned by introducing different substituents onto the thieno[2,3-b]pyridine core.

For example, the introduction of electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, which is crucial for optimizing charge injection and transport in OTFTs and for efficient charge separation in OPVs. researchgate.netmdpi.commdpi.com Thieno[3,2-b]thiophene-based materials, isomeric to the 2,3-b system, have shown promise in OTFTs and OPVs, highlighting the potential of this class of materials. nih.govresearchgate.netrsc.orgrsc.orgresearchgate.net

Table 1: Performance of Organic Electronic Devices Based on Thieno[2,3-b]pyridine Derivatives and Related Isomers

Device Type Material Key Performance Metric Reference
OTFT Thieno[3,2-b]thiophene derivative Mobility up to 9.2 × 10⁻³ cm²/Vs nih.gov
OPV PBDTT-TT-IID (thieno[3,2-b]thiophene based) Power Conversion Efficiency of 8.05% rsc.org
OTFT Dithieno[3,2-b:2′,3′-d]thiophene derivative Mobility up to 0.10 cm²/Vs mdpi.com
OTFT Benzo[b]thieno[2,3-d]thiophene derivative Mobility up to 0.005 cm²/Vs mdpi.comresearchgate.net

Optoelectronic Device Applications

The unique photophysical properties of thieno[2,3-b]pyridine-containing materials make them suitable for a range of optoelectronic device applications. taylorfrancis.comnih.gov The ability to tune the absorption and emission spectra of these materials through chemical modification allows for their use in applications such as organic light-emitting diodes (OLEDs) and photodetectors. The inherent charge transfer characteristics of donor-acceptor systems based on thieno[2,3-b]pyridine are key to their functionality in these devices. taylorfrancis.com

Applications in Supramolecular Chemistry

The thieno[2,3-b]pyridine scaffold can also serve as a building block in supramolecular chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, enabling the formation of well-defined, self-assembled structures.

By designing thieno[2,3-b]pyridine derivatives with specific recognition motifs, it is possible to create complex supramolecular architectures such as helicates, grids, and coordination polymers. These structures can exhibit interesting properties and have potential applications in areas such as molecular sensing, catalysis, and materials science. The ability of related pyridine-containing systems to form resonance-assisted hydrogen bonds further highlights the potential for creating rigid, co-planar supramolecular structures. researchgate.net

Design of Ligands for Metal Complexes and Catalysis

The compound this compound serves as a highly versatile scaffold for the development of specialized ligands used in the formation of metal complexes and subsequent catalytic applications. The strategic placement of two bromine atoms on the pyridine ring of the thieno[2,3-b]pyridine core provides reactive sites for extensive functionalization, primarily through cross-coupling reactions. This allows for the precise installation of various coordinating groups, enabling the rational design of ligands with tailored electronic and steric properties.

The thieno[2,3-b]pyridine nucleus itself, containing both a nitrogen atom in the pyridine ring and a sulfur atom in the thiophene ring, is a known coordinating agent for various transition metals. Research has demonstrated the synthesis of coordination compounds using the parent thieno[2,3-b]pyridine and its derivatives with metals such as Copper(II), Cobalt(II), and Nickel(II). researchgate.net The presence of the bromine substituents at the 4- and 6-positions, however, transforms this simple heterocycle into a powerful building block for more complex ligand architectures.

The design of ligands from this compound hinges on the selective substitution of the bromine atoms. Palladium-catalyzed cross-coupling reactions are the primary tools for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce aryl, alkynyl, or amino groups, respectively. nih.govmdpi.com Research on the regioselective bromination of thieno[2,3-b]pyridine at the 4-position and its subsequent use in cross-coupling reactions underscores the potential of such halogenated derivatives as synthetic intermediates. researchgate.net

By carefully choosing the coupling partners, a diverse array of ligands can be synthesized. For example, a Suzuki coupling with 2-pyridylboronic acid can replace one or both bromine atoms to create bidentate or tridentate polypyridyl ligands. These types of ligands are renowned for their ability to form stable complexes with a variety of metals, including ruthenium and palladium. rsc.orgwikipedia.org Similarly, coupling with boronic acids bearing phosphine (B1218219) groups can lead to the formation of hybrid P,N-ligands. The ability to perform sequential couplings, by exploiting potential differences in reactivity between the 4- and 6-positions, allows for the creation of unsymmetrical ligands, further expanding the structural diversity.

Interactive Table 1: Potential Ligand Synthesis via Cross-Coupling of this compound

Coupling ReactionReagent ExampleIntroduced GroupPotential Ligand Type
Suzuki-MiyauraArylboronic acid (e.g., Phenylboronic acid)ArylBuilding block for larger systems
Suzuki-Miyaura2-Pyridylboronic acidPyridylBidentate N,N-Ligand
SonogashiraTerminal alkyne (e.g., Phenylacetylene)AlkynylRigid linker/ligand
Buchwald-HartwigAmine (e.g., Diphenylamine)AminoN-donor ligand
StilleOrganostannane (e.g., 2-(Tributylstannyl)pyridine)PyridylBidentate N,N-Ligand

The metal complexes resulting from these ligands are of significant interest for their potential in homogeneous catalysis. The electronic nature of the thieno[2,3-b]pyridine core, combined with the steric and electronic properties of the appended coordinating groups, can be fine-tuned to influence the activity and selectivity of the metallic center. nih.gov Palladium(II) complexes bearing pyridine-based ligands, for instance, are well-established as efficient pre-catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The catalytic efficiency in such systems often correlates with the electronic properties (basicity) and steric hindrance of the pyridine ligand. nih.gov

By extension, palladium complexes of ligands derived from this compound are expected to be active catalysts for C-C bond formation. The rigid, planar nature of the thieno[2,3-b]pyridine backbone can provide a well-defined coordination geometry, which is crucial for catalytic performance. For instance, a bidentate ligand synthesized from this scaffold could chelate to a palladium center, forming a stable pre-catalyst that becomes catalytically active under reaction conditions. Such catalysts could find application in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Interactive Table 2: Potential Catalytic Applications of Metal Complexes

Metal CenterPotential Ligand (derived from this compound)Potential Catalytic Application
Palladium (Pd)4,6-Bis(2-pyridyl)thieno[2,3-b]pyridineSuzuki-Miyaura, Heck, Sonogashira Cross-Coupling
Ruthenium (Ru)4,6-Bis(2-pyridyl)thieno[2,3-b]pyridineTransfer Hydrogenation, Photoredox Catalysis
Copper (Cu)4-Amino-6-phenylthieno[2,3-b]pyridineUllmann Coupling, Click Chemistry
Nickel (Ni)4,6-Bis(diphenylphosphino)thieno[2,3-b]pyridineKumada Coupling, C-H Activation

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for Dibrominated Thienopyridines

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For dibrominated thienopyridines, including the 4,6-disubstituted isomer, future research will likely focus on improving sustainability and exploring novel synthetic strategies.

Current synthetic approaches often rely on multi-step procedures that may involve harsh reagents and generate significant waste. researchgate.net Greener alternatives are being sought, with microwave-assisted organic synthesis (MAOS) showing promise in accelerating reaction times and improving yields for related heterocyclic systems. researchgate.net The application of MAOS to the synthesis of 4,6-dibromothieno[2,3-b]pyridine could offer a more sustainable pathway. researchgate.netscielo.br

Furthermore, the exploration of one-pot, multi-component reactions represents a promising avenue for the efficient construction of the thieno[2,3-b]pyridine (B153569) core, which can then be selectively brominated. researchgate.netnih.govmdpi.com Research into novel catalytic systems, potentially employing earth-abundant metals, could also pave the way for more sustainable and cost-effective syntheses of this important scaffold. nih.gov

Table 1: Comparison of Synthetic Methodologies for Thienopyridine Derivatives

MethodologyAdvantagesDisadvantagesPotential for Sustainability
Traditional Multi-step Synthesis Well-established, versatile for various substitutions.Often requires harsh conditions, generates significant waste, can have low overall yields.Low, but can be improved by optimizing individual steps.
Microwave-Assisted Organic Synthesis (MAOS) Rapid reaction times, often higher yields, improved energy efficiency.Requires specialized equipment, scalability can be a challenge.High, due to reduced energy consumption and reaction times.
Multi-component Reactions High atom economy, operational simplicity, rapid assembly of complex molecules.Can be challenging to optimize, substrate scope may be limited.High, due to the reduction of intermediate purification steps.
Novel Catalytic Systems Potential for high efficiency and selectivity, use of greener catalysts.Catalyst development can be time-consuming and expensive.High, especially with the use of earth-abundant and recyclable catalysts.

Exploration of Unprecedented Reactivity Patterns of this compound

The two bromine atoms on the this compound ring are key to its synthetic utility, serving as handles for further functionalization, primarily through cross-coupling reactions. nih.govrsc.orgresearchgate.net Future research is poised to uncover more intricate and unprecedented reactivity patterns of this molecule.

While Suzuki and other palladium-catalyzed cross-coupling reactions are well-established for creating C-C bonds at the 4- and 6-positions, the selective functionalization of one bromine atom over the other presents an ongoing challenge and a significant area for future investigation. researchgate.netmdpi.com Achieving high regioselectivity would open doors to the synthesis of dissymmetric thieno[2,3-b]pyridine derivatives with tailored properties.

Furthermore, exploring the reactivity of the pyridine (B92270) nitrogen and the thiophene (B33073) sulfur in the context of the dibrominated scaffold could lead to novel transformations. Dearomatization strategies, which have been explored for pyridine itself, could potentially be applied to the thieno[2,3-b]pyridine system, offering new pathways to three-dimensional structures. nih.govresearchgate.net The investigation of unusual oxidative dimerization reactions, as has been observed in related 3-aminothieno[2,3-b]pyridine-2-carboxamides, might also reveal unexpected reactivity for the 4,6-dibromo derivative. nih.gov

Advanced Materials Design and Fabrication Based on Thieno[2,3-b]pyridine Scaffolds

The rigid, planar structure and electron-deficient nature of the thieno[2,3-b]pyridine core make it an attractive scaffold for the design of advanced materials with applications in electronics and medicine. The presence of bromine atoms in this compound provides a direct route to polymers and other extended π-systems.

In the realm of organic electronics, thieno[2,3-b]pyridine-based materials have been investigated for use in organic field-effect transistors (OFETs). rsc.orgrsc.orgresearchgate.netresearchgate.netmdpi.com The introduction of bromine atoms can significantly influence the electronic properties, such as the HOMO and LUMO energy levels, and the solid-state packing of the molecules, which are critical for charge transport. mdpi.comossila.com Future work will likely involve the synthesis and characterization of novel conjugated polymers and small molecules derived from this compound to optimize their performance in electronic devices.

In medicinal chemistry, the thieno[2,3-b]pyridine scaffold is a recognized pharmacophore found in a variety of biologically active compounds, including potent anticancer agents. nih.govnih.govnih.govresearchgate.net The bromine atoms can serve as synthetic handles to introduce various pharmacologically relevant substituents. Moreover, the electronic effects of the bromine atoms themselves can modulate the biological activity of the resulting molecules. Future research will undoubtedly continue to explore the potential of this compound as a starting material for the development of new therapeutic agents. nih.gov

Table 2: Potential Applications of Materials Derived from this compound

Application AreaRationaleKey Properties Influenced by Dibromo-Substitution
Organic Field-Effect Transistors (OFETs) The rigid, planar scaffold promotes ordered molecular packing, which is beneficial for charge transport.HOMO/LUMO energy levels, solid-state packing, charge carrier mobility.
Organic Photovoltaics (OPVs) The electron-deficient nature of the thieno[2,3-b]pyridine core can be utilized in acceptor materials.Electron affinity, absorption spectrum, and morphology of the active layer.
Anticancer Agents The thieno[2,3-b]pyridine scaffold is a known kinase inhibitor pharmacophore.Binding affinity to target proteins, metabolic stability, and cell permeability.
Sensors Functionalization of the scaffold can lead to materials that exhibit changes in their optical or electronic properties upon binding to specific analytes.Selectivity, sensitivity, and response time.

Computational Design and Prediction of Novel Thienopyridine Architectures and their Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new functional molecules. For this compound, computational methods are set to play an increasingly important role in guiding future research directions.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of novel thienopyridine architectures derived from the 4,6-dibromo precursor. mdpi.comresearchgate.net These calculations can help to understand the influence of different substituents on the electronic properties and predict the potential of new materials for applications in organic electronics.

In the context of drug discovery, molecular docking and other computational techniques can be used to design and screen virtual libraries of this compound derivatives for their potential to interact with specific biological targets, such as protein kinases. nih.govnih.gov This in silico approach can significantly accelerate the identification of promising lead compounds for further experimental investigation. The combination of computational prediction and synthetic exploration will be a powerful strategy for unlocking the full potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-dibromothieno[2,3-b]pyridine, and how can purity and yield be maximized?

  • Methodological Answer : The synthesis of brominated thienopyridines typically involves cyclization reactions using heterocyclic amines and halogenation agents. For example, Abdelhamid (2010) demonstrated the use of sodium salts of benzofuran derivatives and 1,3-dicarbonyl compounds to construct the thieno[2,3-b]pyridine core, followed by bromination . To optimize purity, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Yield improvements may require temperature-controlled bromination (0–5°C) and stoichiometric control of N-bromosuccinimide (NBS) .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Multi-modal spectroscopic analysis is critical. Nuclear Magnetic Resonance (NMR) should confirm bromine substitution patterns: 1H^1H-NMR for aromatic protons (δ 7.2–8.5 ppm) and 13C^{13}C-NMR for carbon-bromine coupling (e.g., C-Br peaks at ~120–130 ppm) . High-resolution mass spectrometry (HRMS) can verify molecular mass (expected [M+H]+: ~317.8 Da for C7_7H4_4Br2_2NS). X-ray crystallography, if single crystals are obtainable, resolves stereoelectronic effects of bromine atoms on ring planarity .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Initial screens should focus on kinase inhibition (e.g., HIPK2, implicated in fibrosis) and adenosine receptor binding, as structurally related thienopyridines show activity in these domains . Use in vitro assays:

  • Kinase inhibition : Fluorescence polarization (FP) assays with recombinant HIPK2.
  • Receptor binding : Radioligand displacement studies (e.g., 3H^3H-CGS21680 for adenosine A2A_{2A} receptors) .

Advanced Research Questions

Q. How does the electronic effect of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine’s electron-withdrawing nature activates the thienopyridine core for Suzuki-Miyaura or Buchwald-Hartwig couplings. Density Functional Theory (DFT) calculations predict higher reactivity at the 6-position due to reduced steric hindrance compared to the 4-position. Experimental validation: Perform Pd-catalyzed couplings with arylboronic acids and monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictory data in biological activity between this compound and its analogs?

  • Methodological Answer : Contradictions often arise from off-target effects or assay conditions. For example, if HIPK2 inhibition is observed in patent data but not in independent studies, conduct:

  • Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler).
  • Cellular context validation : Use primary renal fibroblasts vs. immortalized lines to assess fibrosis-related pathways .

Q. How can computational modeling predict the binding mode of this compound to adenosine receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using receptor structures (PDB: 5G53 for A2A_{2A}) . Key parameters:

  • Ligand preparation : Optimize geometry at B3LYP/6-31G* level.
  • Binding free energy : Calculate via MM-PBSA to rank affinity vs. known ligands (e.g., theophylline) .

Q. What are the challenges in scaling up this compound synthesis for in vivo studies?

  • Methodological Answer : Key issues include bromine volatility and byproduct formation. Mitigation strategies:

  • Process optimization : Use flow chemistry for controlled bromination (reduces exothermic risks).
  • Purification : Employ recrystallization in ethanol/water (≥90% purity) or preparative HPLC for gram-scale batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.